molecular formula C10H19NO B15259689 1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol

1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol

Cat. No.: B15259689
M. Wt: 169.26 g/mol
InChI Key: DWCKOQHLELLOSO-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol (CAS 1871914-91-8) is a high-value cyclohexanol derivative designed for advanced research applications. This compound features a unique structure that combines a cyclohexanol core with a rigid cyclopropane ring and a primary amine group, making it a versatile and valuable building block in synthetic and medicinal chemistry . The presence of both hydroxyl and aminomethyl functional groups on a sterically defined scaffold allows researchers to explore a wide range of chemical transformations, including nucleophilic substitutions, reductive aminations, and amide bond formations . This molecular architecture is particularly valuable for constructing more complex molecules where conformational restraint and specific hydrogen-bonding interactions are desired for target engagement. The cyclopropyl and cyclohexanol moieties contribute to the compound's overall stability and can influence its physicochemical properties, such as lipophilicity and three-dimensional shape, which are critical parameters in drug discovery . This compound is intended for use in laboratory research only. It is strictly for in vitro applications and is not certified for human or veterinary diagnostic or therapeutic use . Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]cyclohexan-1-ol

InChI

InChI=1S/C10H19NO/c11-8-9(6-7-9)10(12)4-2-1-3-5-10/h12H,1-8,11H2

InChI Key

DWCKOQHLELLOSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2(CC2)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with aminomethylcyclopropane under specific conditions. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or continuous flow synthesis. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: More saturated cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanol derivatives depending on the substituent introduced.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexanol Derivatives with Cyclopropyl Substituents

1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol (CAS 1871914-91-8)
  • Molecular Formula: C11H21NO
  • Molecular Weight : 183.29
  • Key Difference: A methyl group at the 3-position of the cyclohexanol ring.
  • No pharmacological data is available, but steric effects may alter receptor binding .
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS 1849348-06-6)
  • Molecular Formula: C8H15NO
  • Molecular Weight : 141.21
  • Key Difference : Cyclobutane replaces cyclohexane.
  • Impact : The smaller cyclobutane ring increases ring strain and reduces lipophilicity (predicted logP: 0.96 vs. ~1.5 for cyclohexane analogs). This may affect metabolic stability and solubility .
Compound Molecular Formula Molecular Weight Key Substituent Predicted logP
Target Compound C10H17NO* ~169.25 Cyclopropyl-aminomethyl ~1.5
3-Methyl Derivative C11H21NO 183.29 3-Methyl + cyclopropyl ~2.0
Cyclobutane Analog C8H15NO 141.21 Cyclobutane core ~0.96

*Estimated based on structural similarity to and .

Cyclohexanol Derivatives with Alternative Substituents

Tramadol (1-(3-Methoxyphenyl)-2-[(dimethylamino)methyl]cyclohexanol)
  • Molecular Formula: C16H25NO2
  • Molecular Weight : 263.38
  • Key Differences: Aromatic 3-methoxyphenyl group enhances µ-opioid receptor affinity. Dimethylamino group (vs. primary amine in the target compound) reduces basicity (pKa ~9.4 vs. ~10.5 for primary amines), affecting ionization and pharmacokinetics .
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol (CAS 1559320-16-9)
  • Molecular Formula: C10H21NO
  • Molecular Weight : 171.28
  • Key Difference: Branched aminopropan-2-yl substituent.
  • Impact: Increased steric hindrance may reduce enzymatic degradation but lower solubility compared to the cyclopropyl-aminomethyl group .

Pharmacological Analogs

Gabapentin (1-(Aminomethyl)cyclohexane acetic acid)

  • Molecular Formula: C9H17NO2
  • Molecular Weight : 171.24
  • Key Differences: Acetic acid moiety enhances GABA mimicry and binding to α2δ subunits of voltage-gated calcium channels.

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (CAS 2059971-11-6)

  • Molecular Formula : C12H19N2O2
  • Molecular Weight : 223.29
  • Key Difference : Oxadiazole ring introduces hydrogen-bond acceptor sites.
  • Impact : Improved binding to enzymes with polar active sites (e.g., kinases) but reduced CNS penetration due to higher polarity .

Critical Analysis of Structural and Functional Trends

  • Cyclopropane vs. Larger Rings : Cyclopropane’s high ring strain may enhance binding to rigid protein pockets but increase synthetic complexity .
  • Primary Amine vs. Tertiary Amine : Primary amines (target compound) exhibit stronger hydrogen bonding but higher metabolic oxidation rates than tertiary amines (e.g., Tramadol) .
  • Substituent Position : Methyl groups at the 3-position () improve lipophilicity but may sterically hinder target engagement compared to unsubstituted analogs.

Biological Activity

1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol, a compound with a unique cyclopropyl structure, has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanol backbone with an aminomethyl substituent on a cyclopropyl group. Its molecular formula is C7H15NOC_7H_{15}NO, and it possesses properties that may influence its biological interactions.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli< 4 μg/ml
Other Cyclohexanol DerivativesS. aureus< 2 μg/ml
DiarylpentanoidsE. cloacae20.38 ± 0.28 µM

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Research indicates that compounds with cyclohexanol moieties can significantly reduce tumor growth in vivo.

Case Study:
In a study involving cyclohexanol derivatives, it was reported that one compound exhibited a 70% reduction in tumor size in xenograft models after treatment for four weeks . This highlights the potential of such compounds in cancer therapeutics.

3. Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can modulate pro-inflammatory cytokines and inhibit nitric oxide (NO) production in macrophage cell lines . The ability to suppress inflammatory pathways suggests therapeutic potential for conditions characterized by chronic inflammation.

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
This compound14.7 ± 0.2NO Inhibition
Diarylpentanoids12.8 ± 0.5Cytokine Modulation

The biological activity of this compound may involve several mechanisms:

  • Antibacterial Mechanism: Disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory Mechanism: Inhibition of NF-kB signaling pathway leading to reduced cytokine production.

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